molecular formula C11H10BrNO3 B14748389 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid

3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid

Cat. No.: B14748389
M. Wt: 284.11 g/mol
InChI Key: MJYJDNNJQRYWOV-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a cyano group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methoxyphenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-cyanopropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-cyanopropanoic acid.

Scientific Research Applications

3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenylacetic acid
  • 2-Bromo-4-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

3-(2-bromo-4-methoxyphenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C11H10BrNO3/c1-16-9-3-2-7(10(12)5-9)4-8(6-13)11(14)15/h2-3,5,8H,4H2,1H3,(H,14,15)

InChI Key

MJYJDNNJQRYWOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C#N)C(=O)O)Br

Origin of Product

United States

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